molecular formula C12H12N2O3 B1481453 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 4260-42-8

3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1481453
CAS No.: 4260-42-8
M. Wt: 232.23 g/mol
InChI Key: GTYIVHHMUJALQS-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound with Chemical Abstracts Service registry number 4260-42-8. The molecular formula C₁₂H₁₂N₂O₃ indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 232.23 grams per mole. The structural architecture features a pyrimidine ring system substituted at the 3-position with a 4-ethoxyphenyl group, while maintaining the characteristic 2,4-dione functionality that defines this chemical class.

The Simplified Molecular Input Line Entry System representation of the compound is documented as O=C1N(C2=CC=C(OCC)C=C2)C(C=CN1)=O, which precisely describes the connectivity pattern and functional group arrangements within the molecular framework. This structural configuration places the ethoxy substituent at the para position of the phenyl ring, creating a specific electronic environment that influences the compound's chemical reactivity and biological interactions. The molecule exhibits planarity in its pyrimidine core region, with the ethoxyphenyl substituent capable of adopting various conformational orientations depending on environmental conditions and intermolecular interactions.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.23 g/mol
Chemical Abstracts Service Number 4260-42-8
Simplified Molecular Input Line Entry System O=C1N(C2=CC=C(OCC)C=C2)C(C=CN1)=O

Historical Development and Discovery Timeline

The historical development of this compound emerges from the broader context of pyrimidine chemistry research that began in the late nineteenth century. The foundational work on pyrimidine synthesis was established in 1879 when Grimaux first reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride, marking the beginning of systematic pyrimidine derivative research. Subsequently, Pinner advanced the field in 1884 by developing synthetic methodologies involving the condensation of ethyl acetoacetate with amidines, establishing fundamental approaches that would later influence the synthesis of substituted pyrimidine derivatives.

The specific development of this compound and related compounds gained momentum through advances in Chapman rearrangement chemistry during the twentieth century. Research investigations documented in contemporary literature describe the synthesis of 1,3-diaryl-(1H,3H)-pyrimidine-2,4-diones via Chapman rearrangement of 2,4-diaryloxypyrimidines, providing a viable synthetic pathway for accessing this compound class. The thermal conversion methodology involves heating 2,4-diaryloxypyrimidine precursors under controlled conditions, typically at temperatures ranging from 180 to 200 degrees Celsius for durations of 90 to 120 minutes, resulting in the formation of the desired products through molecular rearrangement processes.

Modern synthetic approaches have incorporated microwave irradiation techniques to enhance reaction efficiency and reduce processing times. These advanced methodologies demonstrate significant improvements in reaction kinetics, with microwave-assisted Chapman rearrangement reactions completing within 12 to 18 minutes compared to conventional heating methods that require substantially longer durations. The development of these efficient synthetic protocols has facilitated broader research investigations into the properties and applications of this compound and structurally related compounds.

Position Within Pyrimidine-2,4-dione Derivative Class

This compound occupies a distinctive position within the extensive family of pyrimidine-2,4-dione derivatives, which are characterized by their structural relationship to naturally occurring nucleobases and their diverse biological activities. The pyrimidine ring system represents one of three diazine structural types, distinguished by nitrogen atoms positioned at the 1 and 3 positions of the six-membered heterocyclic ring. This fundamental architecture appears throughout nature in critical biomolecules, including the nucleotides cytosine, thymine, and uracil, as well as in thiamine (vitamin B₁) and various synthetic compounds such as barbiturates.

The 2,4-dione functionality within the pyrimidine framework creates a specific electronic environment that contributes to the compound's chemical stability and biological activity profile. Research investigations have identified pyrimidine-2,4-dione derivatives as potential matrix metalloproteinase inhibitors, suggesting therapeutic applications in conditions such as osteoarthritis and rheumatoid arthritis. The structural diversity within this compound class arises from various substitution patterns at different positions of the pyrimidine ring, with phenyl and substituted phenyl groups representing common modifications that modulate biological activity and pharmacological properties.

Comparative analysis of structurally related compounds reveals the significance of the ethoxyphenyl substituent in defining the unique properties of this compound. Related derivatives include 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, which differ in the nature and position of the alkoxy substituent. These structural variations demonstrate the systematic approach employed in medicinal chemistry research to optimize biological activity through methodical structural modifications while maintaining the core pyrimidine-2,4-dione framework that provides the fundamental pharmacophoric elements.

Compound Class Structural Features Representative Examples Reference
Pyrimidine-2,4-diones Core dione functionality This compound
Methoxyphenyl derivatives Methoxy substitution 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Matrix metalloproteinase inhibitors Therapeutic potential Various pyrimidine-2,4-dione derivatives
Natural nucleobases Biological significance Cytosine, thymine, uracil

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-11(15)7-8-13-12(14)16/h3-8H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYIVHHMUJALQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 6-Aminouracil Derivatives

One efficient method reported for related pyrido[2,3-d]pyrimidine-1,4-dione derivatives (structurally close analogs) involves cyclization from 6-aminouracil derivatives. This approach offers a one-step synthesis with good to excellent yields and is adaptable for various substitutions including the 4-ethoxyphenyl group.

  • Procedure Summary:

    • Starting from appropriately substituted 6-aminouracil, cyclization is induced under controlled conditions.
    • The reaction typically involves heating in the presence of a base or acid catalyst.
    • This method benefits from simplicity and high yield, making it suitable for scale-up.
  • Research Findings:

    • Yields reported are generally high (above 80%).
    • The method allows for structural diversity by varying the substituents on the uracil precursor.
    • The resulting compounds have been evaluated for anti-inflammatory activity, suggesting the synthetic route’s relevance to bioactive derivatives.

Multicomponent Reaction (MCR) Approach

A facile multicomponent reaction has been employed to synthesize pyrimidine-2,4-dione derivatives with various aryl substitutions, including ethoxyphenyl groups.

  • General Reaction:

    • Involves the reaction of aldehydes (e.g., 4-ethoxybenzaldehyde), active methylene compounds (such as malononitrile or ethyl acetoacetate), and aminopyrimidines.
    • Catalysts such as KF-Al2O3 or phase-transfer catalysts enhance the reaction efficiency.
    • The reaction proceeds under mild conditions in aqueous or organic solvents.
  • Key Data from Literature:

Compound Substituent (R) Molecular Formula Yield (%) Melting Point (°C)
5a H C25H23N3O5 80 235–236
5f OCH3 C26H25N3O6 85 236–237
5i (OCH3)OH C26H25N3O7 74 230–231

Note: Although these are pyrano[2,3-d]pyrimidine derivatives, the methodology is adaptable for synthesizing 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione by selecting 4-ethoxybenzaldehyde as the aldehyde component.

  • Advantages:
    • One-pot synthesis reduces reaction time and purification steps.
    • High yields and good purity of products.
    • Flexibility to introduce various substituents.

Reaction of 4-Ethoxybenzaldehyde with Thiourea and Ethyl Acetoacetate

A classical method for synthesizing related thienopyrimidine derivatives involves the reaction of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

  • Mechanism:

    • Initial condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate forms an intermediate.
    • Thiourea reacts with the intermediate under basic conditions.
    • Cyclization occurs upon heating, forming the pyrimidine-2,4-dione ring fused with a thiophene ring in thienopyrimidine derivatives.
  • Applicability:

    • This method is specifically reported for 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione but can be adapted for the simpler pyrimidine-2,4-dione framework by excluding sulfur sources.
  • Reaction Conditions:

    • Use of sodium ethoxide as base.
    • Heating under reflux to promote cyclization.
    • Purification by crystallization or chromatography.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Type Yield (%) Advantages Limitations
Cyclization of 6-aminouracil 6-Aminouracil derivatives Cyclization >80 Simple, high yield, scalable Requires specific precursors
Multicomponent Reaction (MCR) 4-Ethoxybenzaldehyde, malononitrile/ethyl acetoacetate, aminopyrimidines One-pot MCR 74-85 Efficient, versatile, mild conditions May require catalyst optimization
Condensation with Thiourea 4-Ethoxybenzaldehyde, thiourea, ethyl acetoacetate, sodium ethoxide Base-catalyzed condensation and cyclization Moderate to high Well-established, suitable for thienopyrimidines Specific to sulfur-containing analogs

Research Findings and Notes

  • The cyclization approach from 6-aminouracil derivatives is favored for rapid access to pyrimidine-2,4-dione cores with diverse substitution patterns, including 3-(4-ethoxyphenyl) groups, with good yields and straightforward purification.

  • Multicomponent reactions provide a green chemistry approach, reducing steps and waste, and are adaptable to various substituted pyrimidine derivatives, including those bearing ethoxyphenyl groups, with yields typically above 70%.

  • The thiourea-based condensation method is more specific to thienopyrimidine analogs but illustrates a useful synthetic strategy involving base-catalyzed cyclization and can inspire analogous methods for pyrimidine-2,4-dione derivatives.

  • Spectroscopic characterization (IR, NMR, MS) confirms the structure and purity of synthesized compounds in all methods, ensuring reliability of the preparations.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The cyclization process results in the formation of the pyrimidine core, which can be further modified through oxidation, reduction, and substitution reactions to enhance its biological activity or tailor its properties for specific applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines by targeting pathways crucial for tumor growth .
  • Antibacterial and Antiviral Properties : It has been reported to possess antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses suggests its potential use in treating inflammatory diseases.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are being explored as potential inhibitors of poly(ADP-ribose) polymerases (PARP), which are critical in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation
AntibacterialEffective against various bacterial strains
AntiviralShows promise in combating viral infections
Anti-inflammatoryModulates inflammatory responses

Agricultural Applications

Beyond medicinal uses, this compound is also being investigated for agricultural applications. Its biological activity may extend to pest control or enhancing plant resistance to pathogens, making it a potential candidate for developing new agrochemicals.

Materials Science Applications

The compound's unique chemical structure allows it to interact with various materials. For instance, studies have explored its adsorption properties on graphene oxide (GO), which could lead to advancements in drug delivery systems or the development of novel materials with enhanced properties for electronic applications .

Table 2: Potential Applications in Materials Science

Application AreaDescription
Drug Delivery SystemsInteraction with GO for targeted delivery
Electronic MaterialsDevelopment of materials with enhanced properties

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives of this compound:

  • PARP Inhibition Studies : A series of pyrano[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit PARP-1. These compounds demonstrated significant anti-proliferative activity against MCF-7 and HCT116 cancer cell lines .
  • Graphene Oxide Adsorption : Research on the interaction between 3-(4-ethoxyphenyl)pyrimidine derivatives and graphene oxide highlighted the potential for these compounds to enhance the effectiveness of drug delivery systems through improved adsorption characteristics .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to reduced inflammation or other therapeutic effects .

Comparison with Similar Compounds

Methoxy vs. Ethoxy Substituents

  • 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1204296-36-5, C₁₁H₁₀N₂O₃, M = 218.21 g/mol) differs by a methoxy group, which reduces steric bulk compared to ethoxy. This substitution may lower lipophilicity (logP) and affect binding to hydrophobic enzyme pockets .

Halogenated Derivatives

  • 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 930982-69-7, C₁₂H₆F₂N₂O₂S, M = 280.25 g/mol) replaces the phenyl ring with a thienopyrimidine core and fluorinated aryl group. Fluorine atoms increase electronegativity and improve target binding via hydrogen bonding or dipole interactions .
  • 3-(4-Fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibits 98% herbicidal activity at 100 μg·mL⁻¹, attributed to the trifluoromethyl group’s electron-withdrawing effects enhancing reactivity .

Core Heterocycle Modifications

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives : Compounds like 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () show enhanced π–π interactions with FAD in Nicotiana tabacum PPO, critical for herbicidal activity .
  • Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () introduces a sulfur atom, altering electronic properties and enabling unique binding modes in enzyme inhibition .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-(4-Methoxyphenyl)pyrimidine-2,4-dione C₁₁H₁₀N₂O₃ 218.21 Not reported 4-OCH₃
3-(4-Ethoxyphenyl)pyrimidine-2,4-dione C₁₂H₁₂N₂O₃ 232.23 Not reported 4-OCH₂CH₃
3-(2,4-Difluorophenyl)thieno-dione C₁₂H₆F₂N₂O₂S 280.25 >300 Thienopyrimidine, 2,4-F₂
6-Bromopyrido[2,3-d]pyrimidine-2,4-dione C₇H₄BrN₃O₂ 242.03 >300 Pyrido core, 6-Br

Herbicidal Activity

  • 3-(4-Fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4-dione : 98% inhibition of Brassica napus at 100 μg·mL⁻¹, outperforming flumioxazin due to trifluoromethyl-enhanced electron deficiency .
  • Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives : Molecular docking reveals π–π interactions with FAD (5.9–6.0 Å) and hydrogen bonds with Arg98 (2.3–4.3 Å) in PPO enzymes, critical for herbicidal action .

Antiviral and Enzyme Inhibitory Activity

  • 5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione inhibits Mycobacterium tuberculosis lumazine synthase (Kᵢ = 3.7 μM), demonstrating the importance of nitro groups in enzyme binding .
  • 1-(4-tert-Butylbenzyl)pyrimidine-2,4-dione : Derivatives like AZT are anti-HIV agents, highlighting the scaffold’s versatility .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) and nitro (-NO₂) groups increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .
  • Alkoxy Chain Length : Ethoxy substituents improve lipophilicity and bioavailability compared to methoxy, but may reduce solubility .
  • Heterocycle Modifications: Thieno and pyrido cores alter HOMO/LUMO distributions, with pyrido derivatives showing superior π–π stacking in herbicidal targets .

Biological Activity

3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidine family and features an ethoxy group attached to a phenyl ring. Its unique structure is believed to influence its interaction with various biological targets, making it a candidate for drug development.

Biological Activities

1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The presence of an ethoxy group in this compound enhances its ability to inhibit cancer cell proliferation. A study showed that similar thieno[2,3-d]pyrimidine derivatives demonstrated promising activity against various cancer cell lines, including HeLa and MCF-7 cells .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study on pyrimidine derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against strains such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported as low as 16 µg/mL .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors crucial for cellular functions. For instance, some studies suggest that these compounds may act as inhibitors of poly(ADP-ribose) polymerases (PARP), which are involved in DNA repair processes .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHeLaIC50 = 53.02 µM
MCF-7IC50 = Not specified
AntimicrobialEnterococcus faecalisMIC = 16 µg/mL
Staphylococcus aureusMIC = 3.125 - 12.5 µg/mL

Case Studies

Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound on human gastric adenocarcinoma cells (AGS). The compound was found to induce necrosis in treated cells after 72 hours of exposure, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, various pyrimidine derivatives were tested against multiple bacterial strains. The results indicated that the ethoxy-substituted pyrimidines exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Q & A

Q. What are the optimal synthetic routes for 3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves alkylation or condensation reactions. For example:

  • Alkylation : Reacting precursors like 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF, achieving yields of ~40–53% .
  • Cyclopropane Substitution : Introducing cyclopropyl groups via alkylation with cyclopropyl iodide requires careful temperature control (e.g., reflux in ethanol) to avoid ring-opening side reactions .
    Optimization Tips :
    • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
    • Monitor reaction progress via TLC or LCMS to minimize over-alkylation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural confirmation?

Discrepancies in NMR data often arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts. For example, NH protons in DMSO-d₆ appear downfield (~10–12 ppm) due to hydrogen bonding .
  • Tautomerism : The pyrimidine-dione core may exhibit keto-enol tautomerism, leading to variable peak splitting. Compare experimental data with computed spectra (DFT) or reference analogs (e.g., 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione) .
    Methodology :
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Cross-validate with HRMS to confirm molecular weight .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s biological activity in kinase inhibition studies?

Substituents influence lipophilicity and target binding:

  • Ethoxy Group : Enhances metabolic stability compared to methoxy due to reduced oxidative demethylation. This was observed in eEF-2K inhibitors, where ethyl derivatives showed prolonged half-lives .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at position 6 increases electrophilicity, improving interactions with kinase ATP-binding pockets .
    Experimental Design :
    • Perform SAR studies using analogs with systematic substituent variations.
    • Use molecular docking to predict binding affinities (e.g., AutoDock Vina) .

Q. What strategies mitigate byproduct formation during multi-step syntheses of pyrimidine-dione derivatives?

Common byproducts include:

  • Over-Alkylation : Occurs in stepwise alkylation of NH groups. Mitigate by using bulky bases (e.g., DBU) to selectively deprotonate reactive sites .
  • Oxidative Byproducts : Protect thioether or enol groups with inert atmospheres (N₂/Ar) .
    Case Study :
    • In thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione synthesis, adding acetic acid as a solvent suppresses thiazole ring-opening side reactions .

Q. How can computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability)?

Approaches :

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA). For 3-(4-ethoxyphenyl) derivatives, TPSA values ~70–80 Ų suggest moderate oral bioavailability .
  • CYP450 Metabolism : Molecular dynamics simulations identify metabolic hotspots (e.g., ethoxy group oxidation) .

Data Analysis & Validation

Q. How should researchers address inconsistencies in biological assay data (e.g., conflicting IC₅₀ values) for this compound?

Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
  • Compound Purity : Residual solvents (DMF, ethyl acetate) can inhibit enzyme activity. Validate purity via HPLC (>95%) .
    Validation Protocol :
    • Replicate assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition).
    • Compare with structurally validated analogs (e.g., pyrido[2,3-d]pyrimidine-2,4-diones) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.